6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC9715221
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN4O |
|---|---|
| Molecular Weight | 302.76 g/mol |
| IUPAC Name | 6-[(4-chlorophenyl)methyl]-2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C15H15ClN4O/c1-3-13-18-15-17-9(2)12(14(21)20(15)19-13)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | JGDFJNXQDAHNBU-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C |
Introduction
Overview of the Compound
The compound 6-(4-chlorobenzyl)-2-ethyl-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the class of fused heterocyclic compounds, specifically triazolopyrimidines. These structures are known for their diverse biological activities and applications in medicinal chemistry. The triazolopyrimidine scaffold is a versatile framework often explored for antiviral, anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The molecular structure of this compound includes:
-
Core Framework: A fused triazolo[1,5-a]pyrimidine ring system.
-
Substituents:
-
A 4-chlorobenzyl group at position 6.
-
An ethyl group at position 2.
-
A methyl group at position 5.
-
-
Functional Groups: A ketone group at position 7.
This arrangement provides hydrophobic and hydrogen-bonding interactions that make the compound a potential candidate for biological activity.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between triazole and pyrimidine precursors. For this compound:
-
Starting Materials:
-
A substituted triazole derivative.
-
An appropriate pyrimidine precursor (e.g., chlorinated or alkylated pyrimidines).
-
-
Reagents and Conditions:
-
Cyclization is often achieved under acidic or basic conditions.
-
Solvents like ethanol or dimethylformamide (DMF) are commonly employed.
-
-
Steps:
-
The reaction proceeds through nucleophilic substitution or condensation mechanisms to form the fused heterocyclic system.
-
Applications in Medicinal Chemistry
The compound's structural features make it a promising candidate for drug discovery programs targeting:
-
Viral Infections: Its potential to inhibit viral polymerases could be explored further .
-
Cancer Therapy: Modifications to the benzyl or alkyl groups may enhance cytotoxicity against cancer cells .
-
Enzyme Inhibition: Functional groups can be optimized for enzyme-binding specificity .
Research Findings and Future Directions
Studies on related triazolopyrimidine derivatives suggest:
-
Molecular Docking Studies: These confirm strong binding affinities to target proteins like viral RdRP or cancer-related kinases .
-
Structure-Activity Relationship (SAR): Substituents like halogens (e.g., chlorine) enhance lipophilicity and biological activity.
Future research should focus on:
-
Synthesizing analogs with varied substituents to optimize activity.
-
Conducting in vitro and in vivo evaluations to determine pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume